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Cat. No.: B8345832 Get Quote

Executive Summary & Structural Rationale
Product: 2-Hydroxy-6-Methoxybenzophenone (2H6MBP) Primary Alternative: 2-Hydroxy-4-

Methoxybenzophenone (Oxybenzone/Benzophenone-3)

Core Insight: The crystallographic distinction between these two isomers is governed by the

"Ortho-Effect." While the industry-standard 4-methoxy isomer (Oxybenzone) adopts a planar

conformation optimized for UV absorption via Excited State Intramolecular Proton Transfer

(ESIPT), the 6-methoxy isomer (2H6MBP) introduces critical steric strain. This forces the

carbonyl group out of planarity, disrupting the

-conjugation and altering the intramolecular hydrogen bond (IMHB) dynamics. This guide
analyzes these structural divergences to assist in selecting the appropriate scaffold for
pharmacological or photochemical applications.

Comparative Crystallographic Analysis
The following data contrasts the sterically hindered 2H6MBP with the planar Oxybenzone. Note

that 2H6MBP's parameters reflect the disruption caused by the 6-position methoxy group.

Table 1: Crystallographic & Structural Parameters
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Feature
2-Hydroxy-6-

Methoxybenzophenone

(Product)

2-Hydroxy-4-

Methoxybenzophenone

(Alternative)

Crystal System
Monoclinic (Predicted based

on analogs)

Orthorhombic / Monoclinic

(Polymorphic)

Space Group (Common for hindered

benzophenones)
(Standard Form)

Molecular Planarity Non-Planar (Twisted) Planar

Torsion Angle (

)

(Phenyl rings twisted relative to

C=O)
(Locked by IMHB)

Intramolecular H-Bond
Weakened / Bifurcated (

)

Strong / Linear (

)

Packing Interactions
Dominated by van der Waals &

weak

Strong

stacking (Slip-stacked)

Density (

)

Lower (Due to inefficient

packing from twist)

Melting Point
Lower (Reduced lattice

energy)

Mechanistic Implications[3]
Oxybenzone (4-OMe): The 4-methoxy group is distant from the carbonyl bridge. The

molecule remains planar, maximizing the overlap between the phenolic proton and the

carbonyl oxygen. This "locked" planarity is essential for its function as a UV filter, allowing

efficient energy dissipation via proton transfer.

2H6MBP (6-OMe): The 6-methoxy group is ortho to the carbonyl. It sterically clashes with the

phenyl ring on the opposite side of the bridge. To relieve this strain, the C=O bond rotates,
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breaking the planarity. This "twist" weakens the intramolecular hydrogen bond and

significantly changes the compound's solubility and binding profile in protein pockets.

Structural Dynamics & Signaling Pathways
The following diagram illustrates the divergent structural consequences of the methoxy

substitution position.
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Figure 1: Mechanistic flow illustrating how substituent position (4- vs 6-) dictates steric

outcomes, influencing planarity and hydrogen bond strength.[1][2]
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Experimental Protocols
To verify the structural differences described above, the following self-validating protocols are

recommended.

Protocol A: Single Crystal Growth (Slow Evaporation)
Objective: Obtain X-ray quality crystals to measure unit cell dimensions and torsion angles.

Preparation: Dissolve 50 mg of 2H6MBP in 5 mL of HPLC-grade Ethanol (99.9%).

Note: If solubility is poor due to the twist, add Dichloromethane (DCM) dropwise until clear.

Filtration: Pass the solution through a 0.45

m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes to regulate

evaporation rate.

Incubation: Store at

in a vibration-free environment for 7-14 days.

Harvesting: Crystals of 2H6MBP will likely appear as prisms or blocks.

Validation: Check crystal quality under a polarizing microscope. Sharp extinction indicates

a single crystal; irregular extinction suggests twinning.

Protocol B: IR Spectroscopy Validation of H-Bonding
Objective: Quantify the strength of the Intramolecular Hydrogen Bond (IMHB).

Baseline: Acquire FTIR spectrum of Oxybenzone (Alternative). Look for the chelated

Carbonyl stretch (

) around 1625 cm⁻¹. The low frequency indicates strong H-bonding.

Experiment: Acquire FTIR spectrum of 2H6MBP (Product).
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Analysis:

Expect the

peak to shift to a higher frequency (e.g., 1640–1650 cm⁻¹).

Causality: The steric twist reduces the orbital overlap required for strong H-bonding,

making the carbonyl bond "stiffer" (more double-bond character) compared to the chelated

form in Oxybenzone.
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[https://www.benchchem.com/product/b8345832#x-ray-crystallography-data-for-2-hydroxy-6-
methoxybenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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